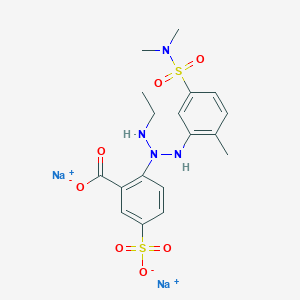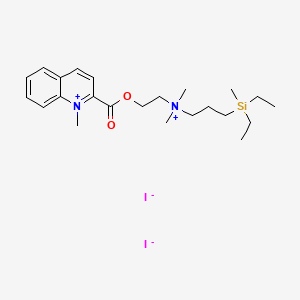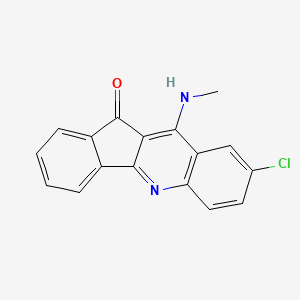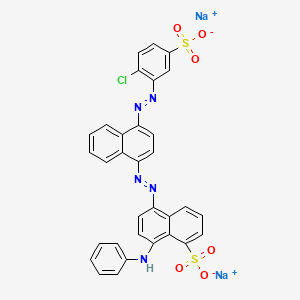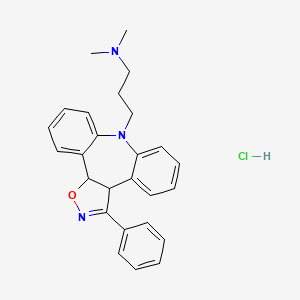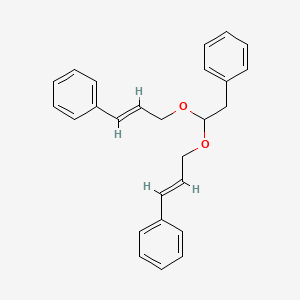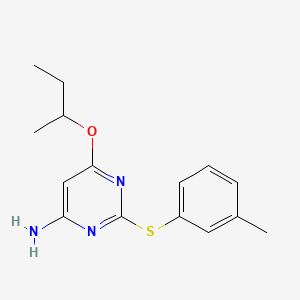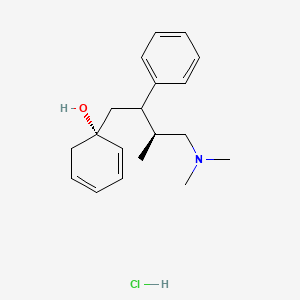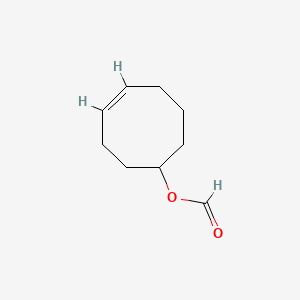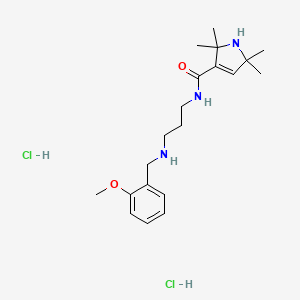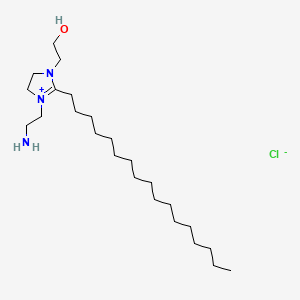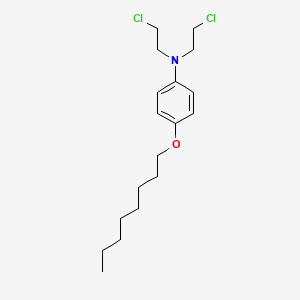
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and an octyloxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- typically involves the reaction of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. One common method includes the use of N,N-bis(2-chloroethyl)amine hydrochloride as a starting material, which reacts with a benzenamine derivative in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzenamine core can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a nitro compound.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- involves its interaction with molecular targets through its reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
- N,N-Bis(2-chloroethyl)benzeneethanamine
- Benzenamine, N,N-bis(2-chloroethyl)-2-phenoxy-
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
82894-37-9 |
|---|---|
Fórmula molecular |
C18H29Cl2NO |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-octoxyaniline |
InChI |
InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3 |
Clave InChI |
VMMDKIGKOMDJTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


